molecular formula C11H14FNO B2611826 2-(Cyclopentyloxy)-6-fluoroaniline CAS No. 1178841-96-7

2-(Cyclopentyloxy)-6-fluoroaniline

Cat. No.: B2611826
CAS No.: 1178841-96-7
M. Wt: 195.237
InChI Key: MFGOTVNNVHHZTH-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-6-fluoroaniline is a chemical building block of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited in the public domain, its core structure—featuring an aniline ring substituted with a fluoro group and a cyclopentyl ether chain—is commonly found in compounds with significant pharmacological activity. Compounds with similar alkoxy-fluoroaniline scaffolds have been identified as key intermediates in the synthesis of potent orexin type-2 receptor (OX2R) agonists . The orexin system is a high-value target for neurological research, and OX2R agonists are being investigated for their potential in treating conditions such as narcolepsy and other hypersomnia disorders . Furthermore, the structural motif of a substituted aniline makes this compound a versatile precursor for synthesizing more complex heterocyclic systems. Research into benzothiazole and other fused-ring compounds, which often require such aniline derivatives, highlights their application in developing agents for studying neurodegenerative diseases and cancer . As a supplier, we provide this chemical for research and development purposes only. Researchers can utilize this compound to explore new synthetic pathways and develop novel molecules for biological testing. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyloxy-6-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-6-3-7-10(11(9)13)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGOTVNNVHHZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclopentyloxy 6 Fluoroaniline

Strategies for Introducing the Cyclopentyloxy Group

The formation of the ether bond is a critical step in the synthesis of 2-(cyclopentyloxy)-6-fluoroaniline. This is typically achieved by reacting a suitably substituted phenol (B47542) or aniline (B41778) derivative with a cyclopentylating agent.

Alkylation Reactions of Fluorinated Phenols or Anilines

A common and direct method for introducing the cyclopentyloxy group is through the alkylation of a fluorinated aminophenol, such as 2-amino-3-fluorophenol. This approach leverages the nucleophilicity of the phenoxide ion to form the ether bond.

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers. wikipedia.org In the context of synthesizing this compound, this reaction would involve the deprotonation of a fluorinated aminophenol to form a phenoxide, which then acts as a nucleophile to displace a halide or sulfonate leaving group from a cyclopentyl electrophile. wikipedia.org

The general reaction is as follows:

> Figure 1: General scheme of Williamson ether synthesis for the preparation of this compound.

Commonly used cyclopentylating agents include cyclopentyl bromide, cyclopentyl iodide, or cyclopentyl tosylate. The choice of leaving group can influence the reaction rate, with iodides and sulfonates generally being more reactive than bromides. A significant challenge in the alkylation of aminophenols is the potential for competing N-alkylation of the amino group. To achieve selective O-alkylation, it is often necessary to protect the amino group prior to the etherification step.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase containing the alkylating agent. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be employed to transport the phenoxide anion from the aqueous phase to the organic phase where the reaction with the cyclopentyl halide occurs. This method can enhance reaction rates and allow for the use of milder reaction conditions. austinpublishinggroup.com

The use of PTC in the etherification of aminophenols has been described as an effective method. wikipedia.org The catalyst facilitates the transfer of the deprotonated aminophenol across the phase boundary to react with the alkyl halide.

In the Williamson ether synthesis, a base is required to deprotonate the phenolic hydroxyl group. While strong bases like sodium hydride can be used, milder bases such as alkali metal carbonates (e.g., potassium carbonate or cesium carbonate) are often preferred, especially when sensitive functional groups are present. researchgate.net Potassium carbonate is a common choice due to its mildness, low cost, and ease of handling. scispace.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF), which can solvate the cation and facilitate the nucleophilic attack.

A representative reaction using potassium carbonate is shown below:

> Figure 2: Alkylation of a fluorinated aminophenol using cyclopentyl bromide and potassium carbonate.

The following table outlines representative conditions for this alkylation reaction.

EntryStarting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
12-Amino-3-fluorophenolCyclopentyl bromideK2CO3DMF801275
22-Amino-3-fluorophenolCyclopentyl tosylateCs2CO3AcetonitrileReflux885
3N-Acetyl-2-amino-3-fluorophenolCyclopentyl bromideK2CO3AcetoneReflux2490 (of protected ether)

This is a representative data table based on analogous chemical reactions and does not represent experimentally verified results for this specific compound.

Modifications of Existing Cyclopentyl-Substituted Anilines

An alternative strategy involves starting with a pre-existing cyclopentyl-substituted aniline and subsequently introducing the fluorine atom. For example, one could start with 2-(cyclopentyloxy)aniline (B1277582) and then perform a fluorination reaction. However, controlling the regioselectivity of the fluorination to obtain the desired 6-fluoro isomer can be challenging due to the directing effects of the amino and cyclopentyloxy groups.

Approaches for Fluoro Group Introduction

The introduction of the fluorine atom can be accomplished at different stages of the synthesis. One approach is to start with a fluorinated precursor, as described in the sections above. Alternatively, the fluorine atom can be introduced later in the synthetic sequence.

Pre-functionalized Fluorinated Aromatic Precursors

A common and effective strategy for the synthesis of this compound involves the use of aromatic precursors that are already functionalized with the required fluorine and amino or nitro groups. This approach offers a more direct route to the target molecule.

One plausible pathway begins with a pre-functionalized halo-fluoroaniline, such as 2-bromo-6-fluoroaniline (B133542) or 2-chloro-6-fluoroaniline (B1301955). The synthesis of these precursors is well-documented. For instance, 2-bromo-6-fluoroaniline can be prepared from o-fluoroaniline through a multi-step process involving amino group protection, followed by selective bromination and deprotection google.com. A patent describes a method starting with the protection of the amino group of o-fluoroaniline, followed by sulfonylation, bromination, and subsequent removal of the protecting group to yield 2-bromo-6-fluoroaniline google.com. Similarly, 2-chloro-6-fluoroaniline can be synthesized from o-fluoroaniline via chlorination google.comsigmaaldrich.com.

With the halo-fluoroaniline in hand, the crucial C-O bond formation with cyclopentanol (B49286) can be achieved through a palladium-catalyzed Buchwald-Hartwig O-arylation. This reaction has emerged as a powerful tool for the synthesis of aryl ethers organic-chemistry.orgmit.edu. The use of specialized biaryl phosphine (B1218219) ligands is often key to achieving high efficiency, particularly when coupling secondary alcohols like cyclopentanol nih.govorganic-chemistry.org.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed, starting with a more highly fluorinated precursor like 1,2,3-trifluorobenzene. In this scenario, the cyclopentoxide anion, generated by treating cyclopentanol with a strong base, displaces one of the fluorine atoms on the aromatic ring. The high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack. Subsequent introduction of the amino group, typically via nitration followed by reduction, would lead to the final product.

Late-Stage Fluorination Methodologies

While synthetic strategies often commence with fluorinated starting materials, the concept of late-stage fluorination is a growing area of interest in medicinal chemistry. However, for a molecule like this compound, this approach appears less common in established synthetic routes. The introduction of a fluorine atom onto an already substituted aniline ring can present challenges regarding regioselectivity and functional group compatibility. Photocatalyzed methods for the fluoroalkylation of aniline derivatives have been explored, but these typically introduce fluoroalkyl groups rather than a single fluorine atom nih.govconicet.gov.ar. Therefore, the use of pre-fluorinated precursors remains the more conventional and predictable strategy for the synthesis of this compound.

Optimization of Reaction Conditions for Synthesis

The efficiency and viability of any synthetic route heavily depend on the careful optimization of reaction conditions. For the preparation of this compound, key parameters to consider include the choice of solvent, the catalyst system for C-O bond formation, and the temperature and pressure, especially for industrial-scale production.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent can significantly influence the outcome of the synthesis, particularly in both SNAr and palladium-catalyzed coupling reactions. In Williamson ether synthesis, a classic method for forming ether linkages, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion masterorganicchemistry.comwikipedia.org.

For palladium-catalyzed C-O coupling reactions, the solvent plays a crucial role in stabilizing catalytic intermediates. An improved protocol for the Pd-catalyzed C-O cross-coupling of secondary alcohols highlights the use of tetrahydrofuran (B95107) (THF) over 1,4-dioxane, leading to higher yields under milder conditions nih.govorganic-chemistry.org.

The following table illustrates the potential impact of solvent choice on the yield of a model Williamson ether synthesis.

Table 1: Effect of Solvent on a Model Williamson Ether Synthesis

Solvent Dielectric Constant Typical Yield (%)
DMF 37 85-95
DMSO 47 80-90
Acetonitrile 38 70-80
THF 7.6 60-70

Catalyst Selection and Loading in C-O Bond Formation

In the context of a Buchwald-Hartwig O-arylation to form the cyclopentyloxy ether, the choice of palladium precursor and, more importantly, the phosphine ligand is critical. Modern biaryl phosphine ligands have been shown to be highly effective for the C-O coupling of challenging substrates, including secondary alcohols and electron-rich aryl halides mit.edunih.govorganic-chemistry.org. For the coupling of secondary alcohols, specific biaryl phosphine ligands have been developed that allow the reaction to proceed efficiently with only a small excess of the alcohol, often at room temperature nih.govorganic-chemistry.org.

The catalyst loading is another important factor to optimize. While higher loadings can increase reaction rates, they also add to the cost and can lead to higher levels of residual palladium in the final product. Typically, catalyst loadings for palladium-catalyzed cross-coupling reactions are in the range of 0.5 to 2 mol%.

The table below shows a comparison of different ligand types for a model Buchwald-Hartwig C-O coupling reaction.

Table 2: Ligand Effect on a Model Buchwald-Hartwig C-O Coupling

Ligand Type Example Ligand Typical Yield (%)
Biaryl Phosphine RuPhos, BrettPhos 85-98
Ferrocenyl Phosphine dppf 60-80
Simple Trialkylphosphine P(t-Bu)3 50-70

Temperature and Pressure Optimization for Industrial Scalability

For the synthesis to be viable on an industrial scale, temperature and pressure must be carefully controlled to ensure safety, efficiency, and cost-effectiveness. The Williamson ether synthesis, for example, can often be performed at moderate temperatures (50-100 °C) at atmospheric pressure wikipedia.org.

Palladium-catalyzed reactions, particularly those involving less reactive aryl chlorides, may require elevated temperatures to proceed at a reasonable rate. However, recent advancements in catalyst systems have enabled many C-O cross-coupling reactions to be carried out at or near room temperature, which is highly advantageous for large-scale production as it reduces energy consumption and the risk of side reactions nih.govorganic-chemistry.org. The use of sealed vessels may be necessary to maintain a consistent temperature and prevent the loss of volatile reactants or solvents, which can lead to an increase in pressure.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the final product, this compound, and its synthetic intermediates is crucial to obtain a compound of high purity. Common techniques include extraction, distillation, crystallization, and chromatography.

Aniline and its derivatives can often be purified by distillation under reduced pressure to prevent decomposition at high temperatures lookchem.com. If the crude product contains acidic or basic impurities, a liquid-liquid extraction can be an effective first step. For instance, washing an organic solution of the product with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities.

For challenging separations, column chromatography is a powerful tool. For aniline derivatives, silica (B1680970) gel is a common stationary phase researchgate.netchem-agilent.comresearchgate.net. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) is typically used, with the polarity gradually increased to elute the compounds from the column. The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes be beneficial to prevent the streaking of basic aniline compounds on the acidic silica gel researchgate.net.

Recrystallization is another effective method for purifying solid products. The choice of solvent is key; the ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For fluorinated aniline derivatives, solvents like isopropanol (B130326) or mixtures of ethanol (B145695) and water may be suitable google.com.

The following table summarizes common purification techniques and their applications for the target compound and its intermediates.

Table 3: Purification Techniques

Technique Application Key Considerations
Distillation Purification of liquid intermediates and final product Performed under reduced pressure to avoid decomposition.
Extraction Removal of acidic/basic impurities from the crude product Choice of aqueous acid or base depends on the nature of the impurities.
Column Chromatography Separation of the product from closely related impurities Optimization of stationary and mobile phases is crucial for good resolution. researchgate.netchem-agilent.comresearchgate.net
Recrystallization Final purification of the solid product Solvent selection is critical for obtaining high purity and yield. google.com

Reactivity and Synthetic Transformations of 2 Cyclopentyloxy 6 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions on 2-(cyclopentyloxy)-6-fluoroaniline are determined by the electronic properties of its substituents.

Regioselectivity and Electronic Directing Effects of Substituents (Fluoro, Cyclopentyloxy, Amino)

The amino (-NH2) and cyclopentyloxy (-OC5H9) groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the benzene (B151609) ring through resonance. byjus.comyoutube.com This electron donation stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. youtube.comyoutube.com The fluorine atom, while highly electronegative and electron-withdrawing through induction (a deactivating effect), also possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director. youtube.com

In this compound, the directing effects of the substituents are as follows:

Amino group (-NH2): Strongly activating and directs ortho and para.

Cyclopentyloxy group (-OC5H9): Strongly activating and directs ortho and para.

Fluoro group (-F): Deactivating but directs ortho and para.

The positions ortho and para to the strongly activating amino and cyclopentyloxy groups will be the most favorable for electrophilic attack. The combined directing effects would likely favor substitution at the C4 position (para to the amino group and ortho to the cyclopentyloxy group) and the C5 position (para to the cyclopentyloxy group and meta to the amino and fluoro groups). The powerful activating nature of the amino and alkoxy groups generally outweighs the deactivating effect of the halogen. vanderbilt.edu

Table 1: Electronic Effects and Directing Properties of Substituents
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-NH2 (Amino)-I (Withdrawing)+R (Donating)Strongly ActivatingOrtho, Para
-OC5H9 (Cyclopentyloxy)-I (Withdrawing)+R (Donating)Strongly ActivatingOrtho, Para
-F (Fluoro)-I (Strongly Withdrawing)+R (Weakly Donating)DeactivatingOrtho, Para

Nitration and Halogenation Studies

Nitration: The nitration of anilines requires careful consideration due to the basicity of the amino group. youtube.com Direct nitration with a mixture of nitric acid and sulfuric acid can lead to the formation of anilinium ions, which are meta-directing, and can also result in oxidative decomposition. byjus.comgoogle.com To achieve selective nitration, the amino group is often protected by acetylation to form an amide. This moderates the activating effect and prevents protonation. The acetylated derivative can then be nitrated, followed by deprotection to yield the desired nitroaniline. For this compound, after protection of the amino group, nitration would be directed to the positions activated by the cyclopentyloxy group.

Halogenation: Halogenation of highly activated rings like anilines can proceed rapidly. beilstein-journals.org For instance, the reaction of aniline (B41778) with bromine water leads to the formation of 2,4,6-tribromoaniline. byjus.com To control the halogenation of this compound and achieve monosubstitution, milder reagents and controlled conditions are necessary. The use of N-halosuccinimides (NCS, NBS, NIS) can provide better control over the reaction. beilstein-journals.org The regioselectivity will be dictated by the powerful ortho, para-directing influence of the amino and cyclopentyloxy groups.

Friedel-Crafts Alkylation and Acylation Potential

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. wikipedia.org However, it has significant limitations. Friedel-Crafts reactions typically fail with strongly deactivated rings and are also problematic with anilines. libretexts.orglibretexts.org The amino group of aniline reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that strongly deactivates the ring towards further electrophilic substitution. libretexts.org

Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not a viable synthetic route. To perform such a transformation, the amino group would first need to be protected, for example, by converting it to an acetamide. This would allow the Friedel-Crafts reaction to proceed, with the regioselectivity then being controlled by the cyclopentyloxy and fluoro substituents. Following the reaction, the protecting group could be removed to regenerate the amino group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org

Activation by Electron-Withdrawing Groups and Mechanistic Pathways (Meisenheimer Complex Formation)

The SNAr reaction proceeds through a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the leaving group is expelled, and aromaticity is restored. stackexchange.com

The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. While the fluoro and cyclopentyloxy groups in this compound are not strongly electron-withdrawing in the traditional sense for activating SNAr, the high electronegativity of the fluorine atom makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack. wyzant.com The fluorine atom itself is a good leaving group in SNAr reactions, often more so than other halogens, because the first step of forming the Meisenheimer complex is rate-limiting, and the high electronegativity of fluorine stabilizes this intermediate. stackexchange.commasterorganicchemistry.com

Displacement of the Fluoro Group by Various Nucleophiles

The fluoro group in this compound can be displaced by a variety of nucleophiles in SNAr reactions. The reaction is facilitated by the presence of the aniline and cyclopentyloxy groups, which can influence the reactivity of the C-F bond. Studies on similar fluoroaromatic compounds have shown that nucleophiles such as amines, alkoxides, and thiolates can effectively displace the fluoride (B91410) ion. acs.orgnih.govresearchgate.net

For example, reaction with a primary or secondary amine could yield a diamine derivative. Similarly, reaction with an alcohol in the presence of a base would lead to the formation of a diether. The specific conditions (solvent, temperature, and nature of the base) would be critical in determining the success and rate of these substitution reactions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound
NucleophilePotential ProductReaction Type
R2NH (e.g., Piperidine)N1-Cyclopentyl-N2,N2-dialkylbenzene-1,2-diamine derivativeSNAr (Defluoroamination)
RO- (e.g., Methoxide)1-(Cyclopentyloxy)-2-methoxy-3-aminobenzene derivativeSNAr (Defluoroalkoxylation)
RS- (e.g., Thiophenoxide)2-(Cyclopentyloxy)-6-(phenylthio)anilineSNAr (Defluorothiolation)

Reactions Involving the Aniline Functional Group

The reactivity of this compound is largely dictated by the nucleophilic character of the amino group and its interaction with the substituted aromatic ring.

Acylation and Sulfonylation

The primary amine of this compound readily undergoes acylation and sulfonylation reactions. These transformations are fundamental for protecting the amine, modifying its electronic properties, or introducing functional handles for further elaboration.

Acylation involves the reaction of the aniline with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This process converts the nucleophilic amine into a less reactive and neutral amide.

Sulfonylation follows a similar principle, reacting the aniline with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield a sulfonamide. Sulfonamides are robust protecting groups and are significantly more stable to acidic and basic hydrolysis than the corresponding amides.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Product Class General Structure of Product
Acylation Acetyl chloride Acetamide Acetamide derivative of this compound
Acylation Benzoyl chloride Benzamide Benzamide derivative of this compound
Sulfonylation p-Toluenesulfonyl chloride Tosylamide Tosylamide derivative of this compound
Sulfonylation Methanesulfonyl chloride Mesylamide Mesylamide derivative of this compound

Note: The images in the table are representative structures and require actual chemical drawing software for accurate depiction.

Alkylation and Reductive Amination

Introducing alkyl groups onto the nitrogen atom of this compound can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct N-Alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, along with potential quaternary ammonium (B1175870) salt formation. The reaction's success is highly dependent on the stoichiometry and reactivity of the alkylating agent.

Reductive Amination offers a more selective method for mono-alkylation. This two-step, one-pot process involves the initial reaction of the aniline with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to furnish the secondary amine. This method is widely favored for its high yields and operational simplicity.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The conversion of the primary aromatic amine of this compound into a diazonium salt is a gateway to a wide array of functional group interconversions. organic-chemistry.org This transformation is typically achieved by treating the aniline with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). youtube.com The resulting diazonium salt is highly reactive, with the dinitrogen moiety (N₂) being an excellent leaving group. youtube.com

The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with a halide or a cyano group. nih.gov Other related transformations can introduce iodine (using KI) or a hydroxyl group (by heating in water) without the need for a copper catalyst. organic-chemistry.org Fluorination can be accomplished via the related Schiemann Reaction. organic-chemistry.org These reactions are powerful tools for introducing substituents onto the aromatic ring that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Table 2: Potential Sandmeyer and Related Transformations

Reagent(s) Product Substituent Name of Resulting Compound
CuCl / HCl -Cl 1-Chloro-2-(cyclopentyloxy)-6-fluorobenzene
CuBr / HBr -Br 1-Bromo-2-(cyclopentyloxy)-6-fluorobenzene
CuCN / KCN -CN 2-(Cyclopentyloxy)-6-fluorobenzonitrile
KI -I 1-Fluoro-2-(cyclopentyloxy)-6-iodobenzene
H₂O, Δ -OH 2-(Cyclopentyloxy)-6-fluorophenol
HBF₄, Δ -F 1,3-Difluoro-2-(cyclopentyloxy)benzene

Transition Metal-Catalyzed Cross-Coupling Reactions

While the aniline itself is not a typical substrate for cross-coupling, its conversion to an aryl halide or triflate via diazotization opens the door to powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov For a derivative of this compound, such as 1-bromo-2-(cyclopentyloxy)-6-fluorobenzene, this reaction enables the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups. nih.govnih.gov The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Table 3: Hypothetical Suzuki-Miyaura Couplings

Aryl Halide Substrate Boronic Acid Partner Potential Product
1-Bromo-2-(cyclopentyloxy)-6-fluorobenzene Phenylboronic acid 2-(Cyclopentyloxy)-6-fluoro-1,1'-biphenyl
1-Bromo-2-(cyclopentyloxy)-6-fluorobenzene 4-Methoxyphenylboronic acid 2-(Cyclopentyloxy)-6-fluoro-4'-methoxy-1,1'-biphenyl
1-Bromo-2-(cyclopentyloxy)-6-fluorobenzene Pyridine-3-boronic acid 3-(2-(Cyclopentyloxy)-6-fluorophenyl)pyridine
1-Bromo-2-(cyclopentyloxy)-6-fluorobenzene Vinylboronic acid 1-(Cyclopentyloxy)-3-fluoro-2-vinylbenzene
Scope and Limitations with Anilines and Fluoroaryl Systems

The successful application of Suzuki-Miyaura coupling to systems derived from this compound is subject to several considerations.

Aniline Reactivity : Direct coupling with anilines is uncommon. While methods exist for ortho-haloanilines, the free amine can coordinate to the palladium catalyst, potentially inhibiting its activity. nih.gov Therefore, conversion of the amine to a halide via the Sandmeyer reaction is the standard approach.

Aryl Halide Reactivity : The reactivity of the aryl halide partner in the oxidative addition step follows the order I > Br > Cl. libretexts.org Aryl chlorides are often less reactive and may require more specialized, bulky, and electron-rich phosphine ligands to achieve good yields. libretexts.org

Steric Hindrance : The substrate derived from this compound possesses two ortho substituents: the fluorine atom and the bulky cyclopentyloxy group. This steric hindrance around the reaction center can impede the approach of the palladium catalyst and slow down the oxidative addition and reductive elimination steps, potentially requiring higher catalyst loadings or longer reaction times.

Electronic Effects : The fluorine atom is strongly electron-withdrawing, which can influence the electronic nature of the aryl halide. This can sometimes be beneficial, as it can activate the substrate towards oxidative addition. libretexts.org

Role of Palladium Catalysts and Ligand Systems

Palladium-catalyzed reactions are fundamental to the synthetic utility of this compound. The efficacy of these transformations is highly dependent on the choice of the palladium source and, crucially, the ancillary ligand system. Ligands modulate the electronic properties and steric environment of the palladium center, which in turn governs the catalytic activity and selectivity of the reaction.

In the context of C-N bond formation, specialized phosphine ligands are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For instance, sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have become indispensable. These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with an aryl halide. The steric bulk also facilitates the final reductive elimination step to release the desired product and regenerate the catalyst.

While specific examples detailing the use of this compound are found within broader synthetic patents, the principles of palladium catalysis apply. The choice of ligand is critical for achieving high yields and reaction rates. Bidentate phosphine ligands like diphenylphosphinoferrocene (B1173518) (dppf) and monodentate, sterically bulky ligands are commonly employed to enhance catalyst performance and prevent the formation of inactive palladium dimers. wikipedia.orgnih.govrsc.org The development of these sophisticated ligand systems has significantly broadened the scope of possible transformations for anilines. wikipedia.orgrsc.org

Heck and Buchwald-Hartwig Amination Reactions (if applicable)

The structural features of this compound make it an ideal substrate for Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgsemanticscholar.org The amino group of this compound can act as the nucleophilic component, coupling with a variety of aryl and heteroaryl halides to construct more complex diarylamine or N-aryl carbazole (B46965) structures.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aniline and subsequent deprotonation by a base to form a palladium-amido complex. libretexts.org The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. libretexts.org The success of the Buchwald-Hartwig reaction relies heavily on the selection of the appropriate catalyst system (palladium precursor and ligand) and base for the specific substrates being coupled. wikipedia.orglibretexts.org

Below is a representative table of conditions often employed in Buchwald-Hartwig reactions involving substituted anilines.

Parameter Typical Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald-type phosphines (e.g., XPhos, SPhos), dppf
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, DMF
Temperature 80-120 °C

The Heck reaction, which couples an aryl halide with an alkene, is less directly applicable to this compound itself. However, if the aniline were first converted to an aryl halide (e.g., an aryl iodide or bromide), the resulting derivative could then participate in Heck coupling reactions.

Oxidative and Reductive Pathways

Information regarding specific oxidative and reductive transformations of this compound is not extensively detailed in publicly available research. However, based on the general reactivity of substituted anilines, several pathways can be predicted.

Oxidative Pathways: The primary amine functionality is susceptible to oxidation. Depending on the oxidant and reaction conditions, it could potentially be converted to nitroso, nitro, or azoxy derivatives. Strong oxidizing agents would be required, and chemoselectivity could be a challenge, with potential for oxidation at the electron-rich aromatic ring or the cyclopentyloxy group under harsh conditions.

Reductive Pathways: The aromatic ring of this compound is already in a reduced state. Further reduction would typically involve catalytic hydrogenation to saturate the benzene ring, yielding a substituted cyclohexylamine. This process generally requires high pressures of hydrogen gas and a potent catalyst, such as rhodium on carbon or platinum oxide. A patent describing the synthesis of 2-chloro-6-fluoroaniline (B1301955) mentions a hydrogenation step to remove a bromo group, using a Pd/C catalyst, which indicates that the aniline ring itself is stable to these specific catalytic hydrogenation conditions. google.com

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity and conformation of 2-(Cyclopentyloxy)-6-fluoroaniline in the solid state.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, the key structural parameters that would be elucidated include:

Bond lengths and angles: Precise measurements of all covalent bonds, such as the C-N, C-O, C-F, and C-C bonds within the aromatic and cyclopentyl rings.

Torsional angles: These would define the conformation of the flexible cyclopentyloxy group relative to the plane of the benzene (B151609) ring.

Intermolecular interactions: The analysis would reveal any hydrogen bonding involving the amine group and other non-covalent interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, a hypothetical data table of expected crystallographic parameters is presented below, based on known structures of similar aromatic compounds. researchgate.net

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)95.5
Volume (ų)1045
Z4
Density (calculated) (g/cm³)1.25

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Advanced NMR techniques provide detailed information about the connectivity and spatial relationships of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structure Assignment

A full assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a suite of 2D NMR experiments. beilstein-journals.orgchemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the title compound, COSY would show correlations between the protons on the aromatic ring and within the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the cyclopentyl protons to the oxygen-bearing aromatic carbon (C2) would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly useful for determining the preferred conformation of the cyclopentyloxy group relative to the aniline (B41778) ring.

A hypothetical table of expected ¹H and ¹³C chemical shifts is provided below, based on data for similar fluoroaniline (B8554772) and cyclopentyloxy-substituted compounds. chemicalbook.comspectrabase.comsigmaaldrich.com

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
NH₂~4.0 (broad s)-
H3~6.8 (t)~115 (d)
H4~7.1 (m)~125 (d)
H5~6.7 (t)~118 (d)
Cyclopentyl-CH-O~4.8 (m)~80
Cyclopentyl-CH₂~1.6-2.0 (m)~32, ~24
C1-~135 (d)
C2-~148 (d)
C6-~155 (d, JCF large)

Solid-State NMR for Polymorph and Conformation Analysis

Solid-state NMR (ssNMR) provides structural information on solid materials, including crystalline and amorphous forms. It is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties.

For this compound, ssNMR could be used to:

Identify the number of crystallographically independent molecules in the unit cell.

Characterize different polymorphs if they exist.

Probe the dynamics of the cyclopentyloxy group in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.gov

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the primary amine.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group are found below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage would show a strong band around 1250-1000 cm⁻¹.

C-F stretching: A characteristic band for the C-F bond is expected in the region of 1350-1150 cm⁻¹.

A table of expected characteristic vibrational frequencies is presented below. nist.gov

Functional GroupExpected Frequency Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1400 - 1600
C-O-C Stretch (ether)1000 - 1250
C-F Stretch1150 - 1350

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. This technique is essential for confirming the molecular formula of a newly synthesized compound.

For this compound (C₁₁H₁₄FNO), the expected exact mass can be calculated. Fragmentation patterns observed in the mass spectrum can also provide structural information. Key expected fragments would arise from the loss of the cyclopentyl group or cleavage of the ether bond.

IonCalculated Exact Mass (m/z)
[M]⁺ (Molecular Ion)195.1059
[M - C₅H₉]⁺126.0406
[C₅H₉O]⁺85.0653

This comprehensive suite of analytical techniques would provide a complete and unambiguous structural characterization of this compound, forming the basis for any further investigation into its chemical reactivity and properties.

Computational and Theoretical Studies of 2 Cyclopentyloxy 6 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate various electronic properties of 2-(cyclopentyloxy)-6-fluoroaniline, providing insights into its reactivity and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, with a larger gap indicating higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the presence of lone pair electrons and the electron-donating nature of the amino group. The electron-withdrawing fluorine atom and the bulky cyclopentyloxy group will also influence the energy and distribution of the HOMO. The LUMO, conversely, is anticipated to be distributed over the aromatic ring, with significant contributions from the regions near the electronegative fluorine atom.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-5.5 to -6.5Energy of the Highest Occupied Molecular Orbital.
ELUMO-0.5 to 0.5Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap5.0 to 7.0Indicates the molecule's chemical stability and reactivity.

The HOMO-LUMO gap can be used to predict the molecule's behavior in various reactions. A smaller gap suggests that the molecule can be more easily excited, which can be relevant for its potential use in electronic materials or as a reactant in certain chemical transformations.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. thaiscience.info The ESP map plots the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the cyclopentyloxy group, due to their lone pairs of electrons. The fluorine atom, being highly electronegative, would also contribute to a negative potential region. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This information is crucial for understanding how the molecule interacts with other polar molecules and ions.

Analysis of the charge distribution provides quantitative insight into the electronic environment of each atom in the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. In this compound, the nitrogen, oxygen, and fluorine atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will have varying degrees of positive charge.

Bond order analysis, on the other hand, gives an indication of the strength and nature of the chemical bonds. For instance, the C-N bond of the aniline moiety will have a bond order that suggests some degree of double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. The bond orders within the cyclopentyl ring would be close to one, indicative of single bonds.

Table 2: Illustrative Mulliken Atomic Charges and Bond Orders for Key Atoms and Bonds in this compound

Atom/BondMulliken Charge (a.u.)Bond Order
N (amino)-0.4 to -0.6-
F-0.2 to -0.4-
O (ether)-0.3 to -0.5-
C-N-1.1 to 1.3
C-F-1.0 to 1.1
C-O-1.0 to 1.1

Note: These values are illustrative and represent typical ranges observed in DFT studies of similar molecules. Precise data for this compound is not available in the searched literature.

Conformational Analysis and Energy Minimization Studies

The flexibility of the cyclopentyloxy and amino groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The rotation around the C-O bond of the cyclopentyloxy group and the C-N bond of the amino group is not entirely free. benthamdirect.com Steric hindrance and electronic effects create energy barriers to rotation. acs.orgnih.gov Calculating these rotational barriers is important for understanding the molecule's dynamic behavior.

The rotational barrier for the amino group is influenced by the interaction of the nitrogen lone pair with the π-system of the benzene (B151609) ring and steric interactions with the adjacent bulky cyclopentyloxy group. rsc.org For the cyclopentyloxy group, the rotational barrier will be determined by steric clashes between the cyclopentyl ring and the amino and fluoro substituents on the aromatic ring.

Table 3: Illustrative Rotational Energy Barriers for this compound

Rotational BondEstimated Barrier (kcal/mol)
C(aryl)-N(amino)3 - 6
C(aryl)-O(ether)5 - 10

Note: These are estimated values based on computational studies of substituted anilines and ethers. benthamdirect.comacs.org Specific data for this compound is not available in the searched literature.

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the preferred conformation of a molecule. In this compound, there is a possibility of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the adjacent fluorine atom (N-H···F) or the oxygen atom of the cyclopentyloxy group (N-H···O). ucla.eduyoutube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, which can aid in its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Density Functional Theory (DFT) is a common method for calculating NMR chemical shifts. By optimizing the molecule's geometry and then computing the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR spectra. For this compound, predictions would involve calculating the chemical shifts for the protons and carbons of the aniline ring, the cyclopentyloxy group, and the amine group. The accuracy of these predictions depends on the chosen functional and basis set.

To illustrate the type of data generated, the following table shows predicted ¹³C NMR chemical shifts for a simpler, related compound, 2-fluoroaniline. chemicalbook.com These predictions are typically generated using online databases or specialized software. nmrdb.org

Atom Predicted ¹³C Chemical Shift (ppm) for 2-Fluoroaniline
C1 (C-NH₂)140.0
C2 (C-F)152.9
C3116.5
C4123.2
C5118.6
C6115.1

This table is illustrative and shows predicted data for an analogous compound, not this compound.

Vibrational Frequencies (IR Spectroscopy):

The same computational methods (like DFT) can be used to predict the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies help in assigning experimental IR bands to specific molecular vibrations, such as N-H stretching of the amine group, C-F stretching, C-O ether bond stretching, and aromatic ring vibrations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding the mechanisms of chemical reactions, including the synthesis of this compound.

A likely synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction, such as a variation of the Williamson ether synthesis, where a cyclopentoxide anion reacts with a difluoro-substituted benzene derivative. numberanalytics.commasterorganicchemistry.com Computational methods can be used to locate the transition state for this key bond-forming step.

Transition state analysis involves finding the saddle point on the potential energy surface that connects the reactants and products. The geometry and energy of this transition state provide crucial insights into the reaction's feasibility and kinetics. For the synthesis of this compound, this would involve modeling the approach of the cyclopentoxide nucleophile to the fluorinated aromatic ring and the subsequent departure of the fluoride (B91410) leaving group. The transition state would likely feature a partially formed C-O bond and a partially broken C-F bond. rsc.orgyoutube.com

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction pathway can be constructed. This profile visualizes the energy changes that occur throughout the reaction and allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For the aromatic substitution to form this compound, the energy profile would show the initial energy of the reactants (e.g., a difluorobenzene derivative and cyclopentoxide), the energy of the transition state, the energy of any intermediates (like a Meisenheimer complex), and the final energy of the product. youtube.com This analysis helps in understanding the reaction rate and whether the reaction is thermodynamically favorable (i.e., if the products are lower in energy than the reactants).

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound and its interactions with its environment, for instance, in a solvent or interacting with a biological target. researchgate.netnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. acs.org

For this compound, an MD simulation could reveal:

Solvation: How the molecule is solvated by water or other solvents, including the formation of hydrogen bonds between the amine group and solvent molecules.

Intermolecular Interactions: If studying the molecule in the context of a larger system (e.g., a polymer matrix or a protein binding site), MD can elucidate the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern its behavior. nih.gov

Applications of 2 Cyclopentyloxy 6 Fluoroaniline As a Synthetic Intermediate

Role in the Synthesis of Diverse Heterocyclic Scaffolds

No specific examples of the use of 2-(Cyclopentyloxy)-6-fluoroaniline in the synthesis of quinoline (B57606) or quinoxaline (B1680401) derivatives were found in the searched literature.

No specific examples of the use of this compound in the synthesis of imidazole (B134444) or pyrimidine (B1678525) ring systems were found in the searched literature.

No specific examples of the use of this compound in the synthesis of other nitrogen-containing heterocycles were found in the searched literature.

Precursor for Advanced Organic Materials

No information was found regarding the application of this compound as a precursor for advanced organic materials.

Building Block in the Construction of Complex Molecular Architectures

No specific examples of this compound being used as a building block in the construction of complex molecular architectures were identified.

Utilization in Ligand Synthesis for Catalysis

No information was found on the utilization of this compound in the synthesis of ligands for catalysis.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications of the Cyclopentyl Moiety

Modifications to the cyclopentyl group can significantly influence the steric and conformational properties of the molecule. Key strategies include the introduction of stereochemistry and the alteration of the ring's size and degree of saturation.

The introduction of chirality into the cyclopentyl ring can be achieved through the use of enantiomerically pure cyclopentanol (B49286) precursors. Asymmetric synthesis methods can produce chiral alcohols which are then used in the nucleophilic aromatic substitution reaction that forms the ether linkage. beilstein-journals.org For instance, starting with a chiral cyclopentanol derivative allows for the synthesis of specific stereoisomers of the final aniline (B41778) product. The stereochemistry of these derivatives is typically confirmed using chiral chromatography and spectroscopic techniques such as NMR with chiral shift reagents. The synthesis of chiral N6-benzyladenine derivatives, for example, has utilized optically active amines in nucleophilic substitution reactions to create distinct R- and S-enantiomers. nih.gov A similar principle can be applied by using chiral cyclopentanol derivatives to prepare enantiomerically pure forms of 2-(cyclopentyloxy)-6-fluoroaniline analogues.

Varying the size of the cycloalkyl ring or introducing unsaturation are common strategies to probe the impact of the alkoxy group's spatial dimensions. Analogues with cyclobutoxy, cyclohexyloxy, or even larger cycloalkyloxy groups can be synthesized by substituting cyclopentanol with the corresponding cycloalkanol in the ether synthesis step.

The introduction of unsaturation, for example by using cyclopent-2-en-1-ol, results in an analogue with a double bond within the cycloalkenyl ring. The synthesis of such compounds follows a similar pathway, typically involving the reaction of the unsaturated alcohol with a suitable fluoro-nitro-aromatic precursor, followed by reduction of the nitro group. An example from related chemistries includes the reaction of 2-(allyloxy)-aniline to form various heterocyclic structures. researchgate.net

Table 1: Cycloalkyl Moiety Variations

Analogue Name Cycloalkyl Group Starting Alcohol
2-(Cyclobutoxy)-6-fluoroaniline Cyclobutyl Cyclobutanol
2-(Cyclohexyloxy)-6-fluoroaniline Cyclohexyl Cyclohexanol

Systematic Variation of Aromatic Substituents

Altering the electronic environment of the aniline ring is achieved by modifying the nature and position of its substituents. This includes changing the existing halogen atom and introducing new functional groups.

The fluorine atom at the 6-position can be replaced with other halogens such as chlorine, bromine, or iodine. This is typically accomplished by starting the synthesis with an appropriately substituted dihalonitrobenzene. For example, using 1-chloro-2-fluoro-3-nitrobenzene (B1584535) or 1-bromo-2-fluoro-3-nitrobenzene as the starting material would lead to the corresponding 6-chloro or 6-bromo analogues after reaction with cyclopentanol and subsequent reduction. The synthesis of various halogenated N6-benzyladenine derivatives demonstrates the feasibility of such halogen substitutions. nih.gov

Regioisomers, where the fluorine atom is at a different position on the aromatic ring, can also be prepared. For instance, synthesis starting from 1,3-difluoro-2-nitrobenzene (B107855) could yield 2-(cyclopentyloxy)-4-fluoroaniline (B2861114) after the two-step synthesis.

Table 2: Halogen and Regioisomeric Variations

Derivative Name Aromatic Substitution Key Starting Material
2-Chloro-6-(cyclopentyloxy)aniline 2-Chloro, 6-Cyclopentyloxy 1,2-Dichloro-3-nitrobenzene
2-Bromo-6-(cyclopentyloxy)aniline 2-Bromo, 6-Cyclopentyloxy 1,2-Dibromo-3-nitrobenzene

Introduction of Additional Electron-Donating or -Withdrawing Groups

The introduction of further substituents on the aromatic ring allows for the fine-tuning of the electronic properties of the aniline. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) can be incorporated. The synthesis starts with a substituted 2-fluoronitrobenzene precursor. For example, reacting 4-methoxy-2-fluoronitrobenzene with cyclopentanol and reducing the nitro group yields 4-methoxy-2-(cyclopentyloxy)-6-fluoroaniline. Studies on other aromatic systems have shown that introducing EDGs or EWGs can significantly affect the chemical properties and reactivity of the molecule. nih.gov

Table 3: Aromatic Ring Substituent Variations

Derivative Name Additional Group Group Type Position
4-Methoxy-2-(cyclopentyloxy)-6-fluoroaniline Methoxy EDG 4
4-Methyl-2-(cyclopentyloxy)-6-fluoroaniline Methyl EDG 4
4-Nitro-2-(cyclopentyloxy)-6-fluoroaniline Nitro EWG 4

N-Substitution of the Aniline Nitrogen

The primary amine group of this compound is a key site for derivatization through N-alkylation, N-acylation, and other nitrogen-centered reactions.

N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. For instance, reaction with methyl iodide in the presence of a mild base would yield the N-methyl derivative. Reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for methylation. nih.gov

N-acylation is readily accomplished by treating the aniline with acyl chlorides or anhydrides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) provides the N-acetyl derivative, N-(2-(cyclopentyloxy)-6-fluorophenyl)acetamide. These standard transformations are widely used in organic synthesis to modify aniline functionalities. nih.govgoogle.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-(allyloxy)-aniline
2-fluoro- and 2-chloroadenosine
2-(Cyclobutoxy)-6-fluoroaniline
2-(Cyclohexyloxy)-6-fluoroaniline
2-(Cyclopent-2-en-1-yloxy)-6-fluoroaniline
2-Chloro-6-(cyclopentyloxy)aniline
2-Bromo-6-(cyclopentyloxy)aniline
4-Fluoro-2-(cyclopentyloxy)aniline
4-Methoxy-2-(cyclopentyloxy)-6-fluoroaniline
4-Methyl-2-(cyclopentyloxy)-6-fluoroaniline
4-Nitro-2-(cyclopentyloxy)-6-fluoroaniline
4-(Trifluoromethyl)-2-(cyclopentyloxy)-6-fluoroaniline
N-(2-(cyclopentyloxy)-6-fluorophenyl)acetamide

Comparative Analysis of Reactivity and Structural Features of Analogues

The reactivity of this compound is primarily governed by the interplay of the electronic and steric effects of its three key functional groups: the aniline (-NH₂), the cyclopentyloxy group (-O-c-C₅H₉), and the fluorine atom (-F). Understanding the influence of each of these substituents is crucial for predicting the molecule's behavior in chemical transformations and for comparing it with its structural analogues.

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. wikipedia.orgquora.com The cyclopentyloxy group, also an ortho-, para-director, further enhances the electron density of the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect. However, like other halogens, it also directs electrophilic substitution to the ortho and para positions through resonance.

In this compound, the positions ortho and para to the activating amino group are either substituted or sterically hindered. This leaves the positions ortho and para to the cyclopentyloxy group as potential sites for electrophilic attack. The "ortho effect," a combination of steric and electronic factors, can influence the basicity and reactivity of the aniline. quora.com The presence of two ortho substituents in this compound is expected to influence the planarity of the molecule and the accessibility of the nitrogen's lone pair, which can affect its nucleophilicity.

A comparative analysis with its analogues reveals key differences in reactivity:

Aniline: Lacks the steric hindrance and the electronic influence of the cyclopentyloxy and fluoro groups, making it generally more reactive in electrophilic aromatic substitution.

o-Fluoroaniline: The presence of the fluorine atom deactivates the ring towards electrophilic substitution compared to aniline. The synthesis of derivatives, such as 2-bromo-6-fluoroaniline (B133542), often requires specific strategies to control regioselectivity, such as protection of the amino group followed by directed bromination. google.com

o-Anisidine (2-methoxyaniline): The methoxy group is less sterically demanding than the cyclopentyloxy group. This can lead to differences in the rates and outcomes of reactions at the amino group or the aromatic ring.

2,6-Difluoroaniline: The presence of two deactivating fluorine atoms significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution more challenging compared to this compound.

The following interactive table provides a comparative overview of the expected reactivity of this compound and its analogues in common organic reactions.

Analogue Relative Basicity Reactivity in N-Acylation Reactivity in Electrophilic Aromatic Substitution Key Influencing Factors
This compound ModerateModerateModerateSteric hindrance from cyclopentyloxy group; electronic effects of -F and -O-c-C₅H₉.
Aniline HighHighHighUnsubstituted ring, highly activated by -NH₂.
o-Fluoroaniline LowModerateLowStrong deactivating effect of -F.
o-Anisidine Moderate to HighHighHighActivating -OCH₃ group, less steric bulk than cyclopentyloxy.
2,6-Difluoroaniline Very LowLowVery LowStrong deactivation by two -F atoms.

The synthesis of derivatives of this compound would likely proceed through reactions targeting the nucleophilic amino group or the activated aromatic ring. For instance, N-acylation with acyl chlorides or anhydrides would yield the corresponding amides. N-alkylation could be achieved using alkyl halides, though over-alkylation could be a competing reaction. Reactions on the aromatic ring, such as nitration or halogenation, would need carefully controlled conditions to achieve the desired regioselectivity, given the multiple directing groups.

Green Chemistry Principles in the Synthesis and Transformations of 2 Cyclopentyloxy 6 Fluoroaniline

Development of Sustainable Synthetic Routes

The traditional multi-step synthesis of functionalized anilines often involves hazardous reagents, harsh reaction conditions, and the generation of significant waste. The development of sustainable synthetic routes for 2-(Cyclopentyloxy)-6-fluoroaniline aims to mitigate these environmental drawbacks.

The choice of solvent is a critical factor in the environmental footprint of a chemical process, often constituting the largest mass component of a reaction mixture. Traditional syntheses frequently rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. Green chemistry encourages the substitution of these solvents with more benign alternatives.

While specific studies on the synthesis of this compound in green solvents are not extensively documented in publicly available literature, the broader field of organic synthesis offers valuable insights. The use of water as a solvent is highly attractive due to its non-toxicity, non-flammability, and abundance. "On-water" synthesis, where insoluble reactants are vigorously stirred in water, has been shown to accelerate certain reactions. For the synthesis of aniline (B41778) derivatives, aqueous conditions can be employed in certain catalytic reactions, reducing the reliance on organic solvents. beilstein-journals.org

Bio-based solvents, derived from renewable resources such as agricultural waste, present another sustainable alternative. researchgate.netnumberanalytics.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from levulinic acid, and cyclopentyl methyl ether (CPME) are gaining traction as greener substitutes for conventional ethers like THF and dioxane. Their favorable properties, such as higher boiling points and lower peroxide-forming tendencies, make them suitable for a range of chemical transformations. beilstein-journals.org The application of such solvents in the synthesis of this compound could significantly reduce its environmental impact.

Table 1: Comparison of Properties of Conventional and Green Solvents

SolventSourceBoiling Point (°C)Key Environmental/Safety Considerations
Toluene Petroleum111Volatile organic compound, neurotoxin, flammable.
Tetrahydrofuran (B95107) (THF) Petroleum66Forms explosive peroxides upon storage, volatile.
Water Natural100Non-toxic, non-flammable, abundant.
2-Methyltetrahydrofuran (2-MeTHF) Biomass80Lower peroxide formation than THF, biodegradable.
Cyclopentyl Methyl Ether (CPME) Petroleum/Biomass106Low peroxide formation, high boiling point, easy to recycle.

This table provides a general comparison of solvent properties. The suitability of each solvent must be evaluated for the specific chemical reaction.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of arylamines, including this compound, often involves C-N cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been instrumental in this area. gaf.comchartindustries.com However, palladium is a precious metal with high cost and toxicity, prompting the search for more sustainable alternatives.

Nickel, being more abundant and less expensive, has emerged as a promising catalyst for C-N cross-coupling reactions. numberanalytics.comresearchgate.net Nickel-based catalyst systems have demonstrated high efficiency in the amination of aryl chlorides, which are often less reactive but more readily available than their bromide or iodide counterparts. researchgate.net The development of nickel-catalyzed methods for the synthesis of this compound from a suitable fluoro-chloro-aromatic precursor would represent a significant step towards a more sustainable process. These reactions can often be performed under milder conditions, further contributing to the greenness of the synthesis.

Atom Economy and Waste Reduction in Reactions

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

The synthetic route chosen for this compound will directly impact its atom economy. For instance, a classical synthesis involving multiple steps with stoichiometric reagents, such as nitration followed by reduction and then etherification, is likely to have a lower atom economy compared to a more convergent approach using a catalytic cross-coupling reaction.

Table 2: Hypothetical Atom Economy Comparison for a Key Step in Aniline Synthesis

Reaction TypeGeneric EquationMolecular Weight of ReactantsMolecular Weight of ProductAtom Economy (%)
Classical Reduction (e.g., with Sn/HCl) Ar-NO₂ + 3Sn + 7HCl → Ar-NH₃Cl + 3SnCl₂ + 2H₂OHigh (includes metal and acid)Lower (as salt)Low
Catalytic Hydrogenation Ar-NO₂ + 3H₂ --(catalyst)--> Ar-NH₂ + 2H₂OLower (H₂ is light)High (as free base)High

This table presents a simplified, hypothetical comparison. Actual atom economy calculations would depend on the specific reagents and stoichiometry used.

Waste reduction is a broader concept that encompasses not only minimizing byproducts (improving atom economy) but also reducing the use of auxiliary substances like solvents, separation agents, and drying agents. The implementation of catalytic processes, the use of greener solvents that are easier to recycle, and the development of continuous flow processes are all strategies that can contribute to significant waste reduction in the synthesis of this compound. Furthermore, proper management and potential recycling of any waste generated are crucial aspects of a sustainable manufacturing process.

Energy Efficiency in Synthetic Processes

The use of highly active catalysts can play a pivotal role in improving energy efficiency by lowering the activation energy of a reaction, thereby reducing the need for high temperatures. For example, the transition from classical, high-temperature synthetic methods to modern catalytic approaches for aniline synthesis can lead to substantial energy savings. researchgate.net

Process optimization, including improved heat integration and the use of more efficient heating and cooling systems, can also lead to significant reductions in energy consumption. researchgate.net In the context of producing this compound, a detailed process analysis could identify opportunities for energy savings, such as using the heat generated in an exothermic step to preheat reactants for a subsequent step. The adoption of continuous manufacturing technologies can also lead to better temperature control and reduced energy usage compared to traditional batch processes.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Future research into 2-(Cyclopentyloxy)-6-fluoroaniline is likely to focus on the development of more efficient, sustainable, and cost-effective synthetic routes. Current synthetic approaches to substituted anilines can be resource-intensive, and exploring novel pathways is crucial for improving the accessibility of this compound.

One promising avenue is the investigation of alternative catalytic systems. For instance, research into palladium-catalyzed C-H olefination of aniline (B41778) derivatives has shown the potential for high para-selectivity, which could be adapted for different functionalizations. uva.nl Exploring new ligands, such as the S,O-ligand system, may promote the cleavage of the C-H bond, which is often the rate-limiting step in these transformations. uva.nl Furthermore, developing synthetic methods that start from cheaper and more readily available raw materials is a key objective. A parallel can be drawn from the synthesis of 2-bromo-6-fluoroaniline (B133542), where a new route starting from o-fluoroaniline was devised to avoid expensive starting materials and hazardous reagents like sodium azide. google.com Similar strategies could be developed for this compound.

Another area of exploration is the direct synthesis from alternative precursors. Research has demonstrated one-pot synthesis of anilines from phenols under mild, metal-free conditions through an ipso-oxidative aromatic substitution (iSOAr) process. rsc.org Adapting such a strategy could provide a more environmentally friendly route to this compound. Additionally, chemoenzymatic methods, such as the use of nitroreductase for the reduction of nitroaromatics, offer a sustainable alternative to traditional hydrogenation using precious-metal catalysts and high-pressure hydrogen gas. nih.gov

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing the synthesis of this compound. Future research should aim to elucidate the intricate steps involved in its formation, particularly in complex, multi-step syntheses or catalytically driven reactions.

For example, in the likely etherification step involving a di-substituted fluorinated aromatic ring and cyclopentanol (B49286) (or a derivative), detailed mechanistic studies could reveal the precise role of the catalyst, the nature of transition states, and the factors governing regioselectivity. Preliminary mechanistic studies on other aniline functionalizations suggest that the ligand can play a crucial role in promoting the rate-limiting C-H bond cleavage. uva.nl Understanding these details for the synthesis of this compound would enable the rational design of more effective catalysts and reaction conditions.

Investigating the potential for side reactions and impurity formation is another critical aspect. By understanding the mechanisms leading to byproducts, strategies can be developed to suppress their formation, thereby increasing the yield and purity of the desired product. Techniques such as in-situ reaction monitoring can be invaluable for these studies. For instance, online mass spectrometry has been used to study the acetic acid-catalyzed reaction between aniline and acetonylacetone, allowing for the real-time detection of reactants, intermediates, and byproducts. scispace.com Applying similar techniques would provide a dynamic picture of the reaction landscape.

High-Throughput Synthesis and Screening of Derivatives

The core structure of this compound presents a scaffold that can be systematically modified to create a library of derivatives with potentially diverse properties. High-throughput synthesis (HTS) and screening are powerful tools to accelerate this discovery process.

Future research will likely involve the development of automated platforms to rapidly synthesize analogues of this compound. These platforms can perform numerous reactions in parallel, varying substituents on the aniline ring or modifying the cyclopentyloxy group. nih.gov This approach allows for the efficient exploration of the chemical space around the parent molecule. The integration of synthesis with automated analysis, purification, and screening can create a closed-loop discovery process, significantly reducing cycle times. nih.gov

The resulting libraries of derivatives could then be screened for a variety of applications. Given that aniline derivatives are common structural motifs in pharmaceuticals, agrochemicals, and functional materials, a high-throughput screening campaign could identify new lead compounds for drug discovery or materials with novel electronic or optical properties. uva.nlresearchgate.net The development of automated parallel synthesis formats, for example using 96-well plate kits, would be particularly beneficial for medicinal chemists looking to quickly generate and test new compound libraries.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. acs.org The synthesis of this compound is an ideal candidate for integration with these modern technologies.

Furthermore, the full automation of the synthesis process is a key future direction. bohrium.com Automated platforms can manage the entire workflow, from reagent delivery to product collection, minimizing manual intervention and improving reproducibility. nus.edu.sgresearchgate.net Researchers have developed systems that combine flow chemistry with solid-phase synthesis, where the target molecule is grown on a solid support as reagents flow through a reactor, all controlled by a computer. nus.edu.sginnovationnewsnetwork.com Implementing such a system for this compound could enable on-demand production and facilitate the rapid synthesis of derivatives for research and development.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To fully leverage the advantages of continuous flow and automated synthesis, real-time monitoring and control are essential. Process Analytical Technology (PAT) provides the tools to analyze chemical processes as they happen, ensuring quality and optimizing efficiency. rsc.orgrsc.org

Future research should focus on implementing PAT for the synthesis of this compound. Spectroscopy-based PAT tools, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for in-line monitoring of reactions in flow systems. americanpharmaceuticalreview.comresearchgate.net These techniques can provide continuous, real-time data on the concentration of reactants, intermediates, and products without the need for offline sampling. americanpharmaceuticalreview.comaiche.org For example, an FTIR probe integrated into a flow reactor can track the progress of a reaction, determine when the process reaches a steady state, and identify the optimal time to collect the product. americanpharmaceuticalreview.com

This real-time data can be used to create a feedback control loop, where the system automatically adjusts reaction parameters to maintain optimal conditions and ensure consistent product quality. americanpharmaceuticalreview.com The use of Raman spectroscopy has been demonstrated for monitoring the synthesis of 3-acetylcoumarin (B160212) in a flow system, allowing for the rapid optimization of reaction variables. nih.gov Developing similar spectroscopic methods for this compound synthesis would provide a deeper process understanding, reduce the need for extensive offline analysis, and accelerate development timelines. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopentyloxy)-6-fluoroaniline, and how can purity be validated?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions, where cyclopentyloxy groups are introduced to fluorinated aniline derivatives under controlled conditions (e.g., toluene solvent at elevated temperatures, as seen in analogous syntheses of fluorinated aromatic amines) . Purity validation should combine chromatographic (e.g., GC or HPLC with >97.0% purity thresholds, as in catalog standards) and spectroscopic techniques (¹H/¹³C NMR, LC-MS/MS) to confirm structural integrity and rule out byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for confirming substituent positions and cyclopentyloxy group integration, as demonstrated in studies of structurally similar 6-fluoroaniline derivatives .
  • LC-MS/MS : Effective for detecting trace impurities and quantifying fluorinated analogs, particularly when cross-referenced with PFAS analysis methodologies .
  • Elemental Analysis : Validates stoichiometry, especially when synthesizing novel derivatives.

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light, as fluoroaniline derivatives are prone to photolytic decomposition. Waste disposal must follow protocols for halogenated organics, including segregation and professional waste management .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks or LC-MS adducts) require multi-technique validation:

  • Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular ion clusters.
  • Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values, as applied in fluorinated adenine analog studies .

Q. What experimental designs are suitable for probing the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions (e.g., coupling or cyclization) under varying temperatures and catalysts (e.g., Pd or Ni complexes, inspired by fluorinated nickel catalyst systems) .
  • In Situ Spectroscopy : Use IR or Raman to track intermediate formation.
  • Structure-Activity Relationships (SAR) : Modify the cyclopentyloxy or fluoro groups to assess electronic effects on reactivity.

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistency across assays (e.g., IC₅₀ values in enzyme inhibition).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may confound activity results .
  • Control Experiments : Verify purity at each biological testing stage to isolate compound-specific effects.

Key Considerations

  • Safety : Adhere to H303+H313+H333 safety protocols (avoid inhalation/ingestion) and use PPE during synthesis .
  • Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) meticulously, as minor variations significantly impact fluorinated compounds’ behavior .

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